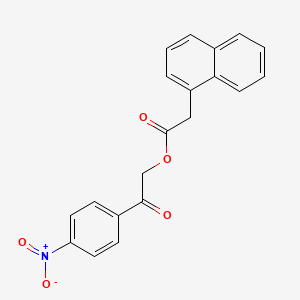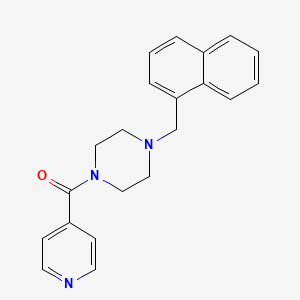![molecular formula C19H33N5O2 B5658785 N'-{(3S*,4R*)-4-isopropyl-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-3-pyrrolidinyl}-N,N-dimethylurea](/img/structure/B5658785.png)
N'-{(3S*,4R*)-4-isopropyl-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-3-pyrrolidinyl}-N,N-dimethylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazole derivatives are significant in the realm of organic chemistry due to their wide-ranging applications in pharmaceuticals, agrochemicals, and as materials. Their synthesis, molecular structure, chemical reactions, and properties are of considerable interest for developing new compounds with specific biological or chemical activities.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the cyclization of hydrazines with 1,3-dicarbonyl compounds or their equivalents. Research by Rodinovskaya et al. (2003) on the synthesis of dihydropyrano[2,3-c]pyrazoles showcases typical strategies for constructing pyrazole rings, involving substituent variation to influence the properties of the resulting compounds (Rodinovskaya, Gromova, Shestopalov, & Nesterov, 2003).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is crucial for their reactivity and interaction with biological targets. X-ray diffraction analysis is a common tool used to determine these structures precisely. Studies such as those by Quiroga et al. (1999) on 3-aryl-5-cyanopyrazolo[3,4-b]pyridines provide insights into the crystallographic characteristics of pyrazole derivatives, which can be related to their chemical behavior and interaction mechanisms (Quiroga, Cruz, Insuasty, Nogueras, Sánchez, Cobo, & Low, 1999).
Chemical Reactions and Properties
Pyrazole derivatives undergo various chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions, depending on the substituents present on the pyrazole ring. The work of Dotsenko et al. (2007) on the synthesis of tetrahydropyridine-thiolates from cyanoacetylpyrazole demonstrates the reactivity of pyrazole derivatives in cycloaddition reactions, leading to complex heterocyclic systems (Dotsenko, Krivokolysko, & Litvinov, 2007).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as melting points, solubility, and crystallinity, are influenced by their molecular structure and substitution patterns. These properties are essential for determining the compound's suitability for various applications, including pharmaceuticals and materials science.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, are critical for the functionalization and application of pyrazole derivatives. Studies like those by Saeed et al. (2020) on antipyrine derivatives provide valuable information on intermolecular interactions, which are crucial for understanding the chemical behavior of these compounds (Saeed, Khurshid, Flörke, Echeverría, Piro, Gil, Rocha, Frontera, El‐Seedi, Mumtaz, & Erben, 2020).
properties
IUPAC Name |
1,1-dimethyl-3-[(3S,4R)-4-propan-2-yl-1-[3-(1,3,5-trimethylpyrazol-4-yl)propanoyl]pyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33N5O2/c1-12(2)16-10-24(11-17(16)20-19(26)22(5)6)18(25)9-8-15-13(3)21-23(7)14(15)4/h12,16-17H,8-11H2,1-7H3,(H,20,26)/t16-,17+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVAJJBHPMDWTTO-DLBZAZTESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CCC(=O)N2CC(C(C2)NC(=O)N(C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1C)C)CCC(=O)N2C[C@H]([C@@H](C2)NC(=O)N(C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-4-[(2-methyl-4-oxoquinolin-1(4H)-yl)methyl]benzamide](/img/structure/B5658718.png)


![2-(4-chlorophenyl)-5-[(2-furylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5658725.png)
![N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5658732.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B5658738.png)

![2-{2-[4-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-oxoethyl}phthalazin-1(2H)-one](/img/structure/B5658755.png)
![2-anilino-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-5-pyrimidinecarboxamide](/img/structure/B5658770.png)
![1-(5-{1-[(1-ethyl-1H-benzimidazol-2-yl)methyl]piperidin-4-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5658771.png)

![(4aS*,7aR*)-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-(pyridin-2-ylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5658787.png)
![N-{(3R*,4S*)-1-[(5-methyl-2-pyrazinyl)carbonyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5658793.png)
![4-({4-[4-cyclopropyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)pyridine](/img/structure/B5658806.png)